molecular formula C21H42O7 B12715688 Dipentaerythritol laurate CAS No. 71010-53-2

Dipentaerythritol laurate

Cat. No.: B12715688
CAS No.: 71010-53-2
M. Wt: 406.6 g/mol
InChI Key: IWESMQHBWXNAIU-HXUWFJFHSA-N
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Description

Dipentaerythritol laurate is an organic compound derived from dipentaerythritol and lauric acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol laurate is synthesized by reacting dipentaerythritol with lauric acid. The reaction typically involves the esterification of dipentaerythritol with lauric acid in the presence of a catalyst. Common catalysts used in this process include sulfuric acid and other inorganic acids .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dipentaerythritol and lauric acid are combined under controlled temperatures and pressures. The reaction is often carried out in a solvent such as sulfolane to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dipentaerythritol laurate involves its interaction with various molecular targets and pathways. It primarily acts by forming stable ester bonds with other compounds, which can alter their chemical and physical properties. This compound can also interact with lipid bilayers, enhancing membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

71010-53-2

Molecular Formula

C21H42O7

Molecular Weight

406.6 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] dodecanoate

InChI

InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-9-10-11-21(25)28-17-20(14-24)16-27-18-26-15-19(12-22)13-23/h19-20,22-24H,2-18H2,1H3/t20-/m1/s1

InChI Key

IWESMQHBWXNAIU-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO

Origin of Product

United States

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